molecular formula C11H9ClN2O B3024812 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 925580-76-3

1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B3024812
CAS No.: 925580-76-3
M. Wt: 220.65 g/mol
InChI Key: IUTPSVNWIWQIDX-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone is a chemical compound with the molecular formula C11H9ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different pyrazoline derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which can have different functional groups attached to the phenyl ring or the pyrazole ring.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Uniqueness: 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPSVNWIWQIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586336
Record name 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925580-76-3
Record name 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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